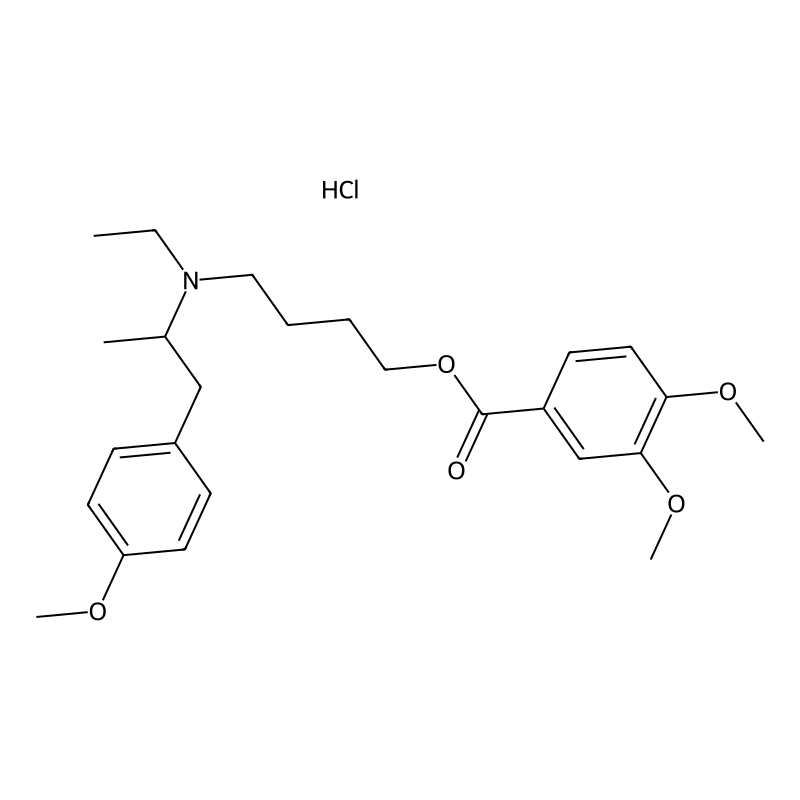

Mebeverine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mebeverine Hydrochloride (CAS: 2753-45-9) is a musculotropic antispasmodic agent and a synthetic analogue of papaverine, widely procured for the formulation of gastrointestinal therapeutics. From a physicochemical and manufacturing perspective, it is a highly water-soluble crystalline powder (up to 2.7 mg/mL at pH 1.2) that exhibits high compatibility with standard solid dosage form excipients [1]. Unlike traditional anticholinergic agents, it acts directly on smooth muscle by blocking voltage-operated sodium channels and inhibiting intracellular calcium mobilization, providing targeted spasmolytic efficacy without systemic muscarinic blockade[2].

References

- [1] Mathews et al., 'Development of in-situ gelling and mucoadhesive Mebeverine hydrochloride solution', International Journal of Pharmaceutical Sciences and Research, 2020.

- [2] Stoyanova et al., 'Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives', MDPI Pharmaceuticals, 2024.

Generic substitution of Mebeverine Hydrochloride with in-class anticholinergic antispasmodics (such as dicyclomine or hyoscine) fails in clinical formulation because those agents rely on systemic muscarinic receptor antagonism, introducing dose-limiting side effects like dry mouth and blurred vision [1]. Furthermore, substituting the hydrochloride salt with mebeverine pamoate is unviable for solid oral dosage forms; the pamoate salt is practically insoluble in water and is engineered specifically for taste-masked liquid suspensions, meaning it will fail to meet the rapid dissolution and bioavailability requirements of standard tablets or capsules [2].

Aqueous Solubility for Solid Dosage Formulations

Mebeverine Hydrochloride exhibits high aqueous solubility, reaching up to 2.7 mg/mL at pH 1.2 and remaining freely soluble in standard aqueous media, which makes it highly suitable for immediate and modified-release solid oral dosage forms [1]. In contrast, Mebeverine Pamoate is practically insoluble in water, a property deliberately utilized to mask the bitter taste in liquid suspensions, but which severely limits its use in fast-dissolving solid matrices [2]. Procurement of the hydrochloride salt is therefore mandatory for solid formulations where rapid gastric dissolution and high bioavailability are critical.

| Evidence Dimension | Aqueous solubility at acidic pH |

| Target Compound Data | 2.7 mg/mL at pH 1.2 (freely soluble) |

| Comparator Or Baseline | Mebeverine Pamoate (practically insoluble) |

| Quantified Difference | Orders of magnitude higher solubility for the HCl salt |

| Conditions | Aqueous buffer at pH 1.2 (simulated gastric fluid) |

Drives the procurement decision between salts based on the target dosage form, with the HCl salt being essential for solid tablets and capsules.

Muscarinic Receptor Affinity and Systemic Tolerability

Unlike traditional antispasmodics such as dicyclomine, which act as competitive antagonists at muscarinic acetylcholine receptors and cause systemic anticholinergic side effects, Mebeverine Hydrochloride operates via direct blockade of voltage-operated sodium channels and inhibition of intracellular calcium influx [1]. This direct musculotropic mechanism allows Mebeverine to achieve potent smooth muscle relaxation without the dose-limiting dry mouth, blurred vision, and urinary retention associated with systemic muscarinic blockade[2].

| Evidence Dimension | Mechanism of smooth muscle relaxation |

| Target Compound Data | Direct sodium/calcium channel blockade (negligible muscarinic affinity) |

| Comparator Or Baseline | Dicyclomine (high-affinity muscarinic receptor antagonist) |

| Quantified Difference | Complete bypass of muscarinic pathways for Mebeverine compared to Dicyclomine's primary muscarinic dependence |

| Conditions | In vitro receptor binding and ex vivo isolated smooth muscle contraction assays |

Crucial for developers formulating chronic-use gastrointestinal therapeutics where avoiding anticholinergic side effects is a primary clinical requirement.

Supercritical CO2 Solubility for Nanoparticle Engineering

Advanced formulation techniques, such as Gas Antisolvent (GAS) micronization, require specific thermodynamic solubility profiles in supercritical fluids. Mebeverine Hydrochloride demonstrates measurable solubility in supercritical carbon dioxide, which can be thermodynamically modeled and significantly enhanced using cosolvents like ethanol[1]. This property allows for the precise engineering of Mebeverine HCl nanoparticles (down to approximately 27 nm) with uniform size distribution, a process not readily applicable to bulk-insoluble comparators without extensive organic solvent use [2].

| Evidence Dimension | Particle size reduction via supercritical CO2 processing |

| Target Compound Data | Achieves ~27 nm mean particle size using GAS methods |

| Comparator Or Baseline | Traditional mechanical milling or bulk crystallization (typically >10 microns) |

| Quantified Difference | >300-fold reduction in particle size with improved uniformity |

| Conditions | Supercritical CO2 with cosolvents at optimized temperature and pressure |

Validates the compound's compatibility with green-chemistry micronization and advanced nanomedicine delivery platforms.

Solid Oral Dosage Form Manufacturing

Due to its high aqueous solubility at acidic pH (2.7 mg/mL at pH 1.2), Mebeverine Hydrochloride is the required salt for formulating immediate-release tablets and modified-release capsules, avoiding the dissolution bottlenecks associated with the pamoate salt [1].

Non-Anticholinergic Spasmolytic Drug Development

For therapeutic pipelines targeting chronic gastrointestinal conditions, this compound provides a direct musculotropic action via sodium/calcium channel blockade, completely bypassing the muscarinic receptor pathways that cause dose-limiting side effects in dicyclomine-based therapies [2].

Supercritical Fluid Nanoparticle Engineering

The compound's validated solubility in supercritical CO2 with cosolvents makes it a highly compatible candidate for green-chemistry micronization processes, enabling the production of uniform nanomedicines without heavy reliance on toxic organic solvents [3].

References

- [1] Mathews et al., 'Development of in-situ gelling and mucoadhesive Mebeverine hydrochloride solution', International Journal of Pharmaceutical Sciences and Research, 2020.

- [2] Stoyanova et al., 'Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives', MDPI Pharmaceuticals, 2024.

- [3] Hazaveie et al., 'Measurement and Modeling of the Solubility of Mebeverine Hydrochloride in Supercritical Carbon Dioxide', Chemical Engineering & Technology, 2024.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (47.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H410 (47.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Dates

Explore Compound Types